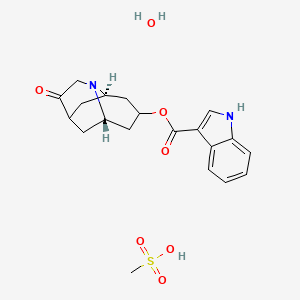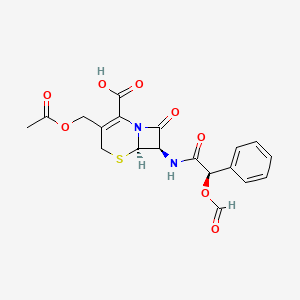
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline
Overview
Description
The compound 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is a derivative of 4-aminoquinoline, which is a class of compounds known for their potential therapeutic applications. The 4-aminoquinoline derivatives have been synthesized and studied for their cytotoxic effects on human breast tumor cell lines, indicating their relevance in the development of anticancer agents .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. This process allows for the introduction of various substituents on the quinoline ring, which can significantly affect the biological activity of the resulting compounds. The synthesized compounds are confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses .
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline derivatives is characterized by the presence of an amino group at the 4-position of the quinoline ring. This feature is crucial for the biological activity of these compounds. The structural confirmation is typically achieved through spectral analyses, which provide detailed information about the molecular framework and substituent positions .
Chemical Reactions Analysis
The chemical reactivity of 4-aminoquinoline derivatives is influenced by the substituents on the quinoline ring. These compounds can undergo various chemical reactions, including cyclization, which is a common method for constructing complex and biologically active heterocycles. The reactivity can be manipulated to synthesize specific derivatives with desired properties for biological testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The introduction of different substituents can be used to fine-tune these properties, enhancing the compound's efficacy and safety as a potential drug candidate .
Scientific Research Applications
1. Role in NMDA Receptor Antagonism
Compounds derived from 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline have been investigated for their potential as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Research demonstrated that modifications of this compound resulted in nanomolar affinity antagonists, highlighting its significance in exploring treatments for conditions related to NMDA receptor activity (Leeson et al., 1992).
2. Synthesis of Tetrahydroquinolines
The base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines, a process involving this compound, showcases its utility in synthesizing a range of compounds with varied functional groups. This synthesis is crucial in the creation of complex molecules for various applications in medicinal chemistry (Shally et al., 2019).
3. Solid-phase Synthesis
The compound is also instrumental in the solid-phase synthesis of tetrahydroisoquinoline derivatives. This process involves creating compounds containing the tetrahydroisoquinoline ring system from BOC-protected amino acids, a method significant for the rapid development of pharmacologically relevant compounds (Bunin et al., 2004).
4. Synthesis of Pyrroloquinolines
In the synthesis of pyrroloquinolines, a class of compounds with diverse biological activities, this compound plays a crucial role. This synthesis pathway is integral to the development of new pharmacologically active compounds (Roberts et al., 1997).
5. Creation of Pharmacological Intermediates
The compound is used in the preparation of intermediates for pharmacologically interesting compounds. These intermediates, like 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline, are crucial for the development of new drugs and therapeutic agents (Bazin & Kuhn, 2005).
6. Synthesis of Opioid Peptidomimetics
In the field of opioid research, this compound is used in the synthesis of opioid peptidomimetics. This application demonstrates its importance in advancing our understanding of opioid receptors and potentially developing new opioid medications (Bender et al., 2015).
7. Enzymatic Resolution in Synthesis
The compound is also used in enzymatic resolution strategies, particularly in the synthesis of specific enantiomers of calycotomine. Enzymatic resolution is a crucial method for obtaining enantiomerically pure compounds, important in the development of specific pharmaceutical agents (Schönstein et al., 2013).
8. Anticancer Agent Synthesis
The compound has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives with potential anticancer properties. This highlights its role in the discovery and development of new anticancer drugs (Redda et al., 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-14(2,3)20-13(19)18-5-4-10(17)12-9(16)6-8(15)7-11(12)18/h6-7,10H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWNGAENNODAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660804 | |
| Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886362-15-8 | |
| Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)




![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)





![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)
